molecular formula C16H17N3O2S B7682733 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide

Cat. No.: B7682733
M. Wt: 315.4 g/mol
InChI Key: HZQMNSSRFNRGON-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups, a naphthyl group, and a sulfonamide group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-16(12(2)19(3)17-11)22(20,21)18-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQMNSSRFNRGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-trimethylpyrazole with naphthalen-1-ylamine in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, leading to the inhibition of enzymatic activity. Additionally, the naphthyl group can facilitate binding through hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: Lacks the naphthyl and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.

    Naphthalen-1-ylamine: Contains the naphthyl group but lacks the pyrazole and sulfonamide functionalities.

    Sulfonamide derivatives: Share the sulfonamide group but differ in the rest of the molecular structure.

Uniqueness

1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, naphthyl group, and sulfonamide group allows for diverse interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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